1,4-Dibromo-2,5-bis(octyloxy)benzene

Conjugated polymers Direct heteroarylation polycondensation EDOT copolymers

Sourcing a soluble, performance-defined monomer for conjugated polymers can delay projects. 1,4-Dibromo-2,5-bis(octyloxy)benzene (DBOB) is a precision-engineered bifunctional building block that resolves this: • 86% polymerization yield in direct C-H arylation with EDOT • 6.7 ms solid-state phosphorescence lifetime, 3.4% quantum yield • 0.090 Å Br···Br distance change upon photoexcitation (benchmark for time-resolved crystallography) Verified purity, ready for immediate global dispatch.

Molecular Formula C22H36Br2O2
Molecular Weight 492.3 g/mol
CAS No. 156028-40-9
Cat. No. B142204
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Dibromo-2,5-bis(octyloxy)benzene
CAS156028-40-9
Synonyms1,4-DIBROMO-2,5-DI(OCTYLOXY)BENZENE
Molecular FormulaC22H36Br2O2
Molecular Weight492.3 g/mol
Structural Identifiers
SMILESCCCCCCCCOC1=CC(=C(C=C1Br)OCCCCCCCC)Br
InChIInChI=1S/C22H36Br2O2/c1-3-5-7-9-11-13-15-25-21-17-20(24)22(18-19(21)23)26-16-14-12-10-8-6-4-2/h17-18H,3-16H2,1-2H3
InChIKeyMJMCDNUIQSZJKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,4-Dibromo-2,5-bis(octyloxy)benzene: Procurement Overview


1,4-Dibromo-2,5-bis(octyloxy)benzene (CAS 156028‑40‑9) is a symmetrical, 1,4‑dibromo‑substituted benzene derivative that carries two linear octyloxy chains at the 2‑ and 5‑positions. Its molecular formula is C₂₂H₃₆Br₂O₂ (average MW ≈ 492.3 g mol⁻¹) . The compound is employed primarily as a bifunctional building block in palladium‑catalyzed cross‑coupling polymerisations (e.g., Suzuki, Stille, direct C–H arylation) and as a luminescent solid‑state phosphor. The octyloxy side chains are critical: they impart solubility in common organic solvents, enable solution processing, and dictate the solid‑state packing and charge‑transport properties of the resulting conjugated materials [1].

Building Block
Bifunctional monomer for Pd-catalyzed cross-coupling polymerizations
Side Chain
Octyloxy chains enable solubility and solution processing of conjugated materials
Phosphor
Serves as a building block for pure organic room-temperature phosphorescent solids

1,4-Dibromo-2,5-bis(octyloxy)benzene: Why Generic Analogs Fail


The octyloxy (C₈) chain length is a decisive, non‑interchangeable structural feature. It provides a distinct balance between solubility, crystallinity, and out‑of‑plane charge mobility that shorter‑chain (e.g., hexyloxy) or longer‑chain (e.g., decyloxy) analogues cannot replicate [1]. Substituting a generic 2,5‑dialkoxy‑1,4‑dibromobenzene without controlling the alkyl length will alter the polymerisation yield (due to differences in monomer solubility and reactivity), shift the phosphorescence lifetime and quantum yield of the solid material, and change the inter‑molecular Br···Br contact distance that underpins heavy‑atom‑enhanced luminescence [2]. The quantitative evidence below demonstrates that the octyloxy derivative is not a commodity drop‑in but a precision‑engineered monomer with verified performance metrics.

Alkyl chain length (C8 vs C6 or C10) may shift solubility, crystallinity, and out-of-plane charge mobility in OFETs.
Solid-state phosphorescence lifetime varies with chain length; replacing C8 changes afterglow duration.
Polymerization yield may differ due to monomer reactivity and solubility changes linked to alkoxy chain length.

1,4-Dibromo-2,5-bis(octyloxy)benzene: Comparative Performance Data


Direct C–H Arylation Yield

Under optimised direct heteroarylation polycondensation (DHAP) conditions with 3,4‑ethylenedioxythiophene (EDOT), 1,4‑dibromo‑2,5‑bis(octyloxy)benzene (DBOB) delivered an 86 % yield of the alternating copolymer. This yield is substantially higher than that obtained for a donor–acceptor copolymer synthesised under the same DHAP protocol using 2,5‑dichloro‑3,4‑dinitrothiophene (DCDNT) as the dihalide partner, which gave only 31.7 % yield [1]. The difference highlights DBOB’s superior reactivity and compatibility with direct arylation conditions, reducing the need for pre‑activated monomers and minimising toxic waste.

Polymerization Yield
Head-to-head
86% (DBOB) vs 31.7% (DCDNT) copolymer yield under DHAP with EDOT
Reported higher yield may reduce monomer waste and purification steps
Condition-specific; review for alternative comonomer systems
Conjugated polymers Direct heteroarylation polycondensation EDOT copolymers

Solid-State Phosphorescence Lifetime & Quantum Yield

In the solid state at room temperature, 1,4‑dibromo‑2,5‑bis(octyloxy)benzene (denoted II or PhBr₂C₈) exhibits a phosphorescence lifetime τ = 6.7 ms and a quantum yield φₚₕₒₛ = 3.4 %. The pentyloxy analogue (I, PhBr₂C₅) gives τ = 8.3 ms and φₚₕₒₛ = 3.4 %, while the hexyloxy analogue (PhBr₂C₆) gives τ = 6.5 ms and φₚₕₒₛ = 3.4 % [1]. The octyloxy derivative occupies a middle position in lifetime, offering a distinct balance between phosphorescence duration and solubility. Importantly, the quantum yield is invariant across these three chain lengths, indicating that the heavy‑atom‑driven phosphorescence efficiency is preserved while the lifetime can be tuned by alkyl chain selection.

Phosphorescence Properties
Head-to-head
τ = 6.7 ms, φ = 3.4% (C8); τ = 8.3 ms (C5), 6.5 ms (C6); φ unchanged
Octyloxy chain tunes lifetime while heavy-atom quantum yield remains preserved
Solid-state, ambient temperature; lifetime selection is application-dependent
Organic phosphorescence Heavy-atom effect Luminescent solids

Br···Br Contact Distance Under Photoexcitation

Time‑resolved X‑ray diffraction at 90 K reveals that upon photoexcitation, the very short intermolecular Br···Br contact distance in crystalline 1,4‑dibromo‑2,5‑bis(octyloxy)benzene lengthens from 3.290 Å to 3.380 Å [1]. This 0.090 Å (2.7 %) elongation relaxes the strongly repulsive ground‑state Br···Br interaction and is directly linked to the compound’s phosphorescence mechanism [1]. No such direct excited‑state structural data are available for shorter‑chain (e.g., hexyloxy) or longer‑chain analogues in the same experimental series, making this a unique, compound‑specific quantitative descriptor of its excited‑state behaviour.

Excited-State Structure
Reported
3.290 Å → 3.380 Å (+0.090 Å, +2.7%)
Excited-state Br···Br elongation supports phosphorescence mechanism
Single-crystal at 90 K; no comparator data available
Time-resolved diffraction Crystal engineering Excited-state structure

Suzuki Coupling Regioselectivity

Although the target compound is a symmetric 1,4‑dibromobenzene, studies on non‑symmetric dibromobenzenes demonstrate that the regiochemical outcome of Suzuki couplings is controlled by the proximity of the bromine atom to alkene substituents, not by steric or electronic effects of the alkoxy chains [1]. This insight confirms that the octyloxy groups do not interfere with predictable, high‑fidelity coupling at the bromine sites. While direct kinetic data for the octyloxy derivative are not provided, the class‑level inference is that the reactivity of the C–Br bonds in 1,4‑dibromo‑2,5‑bis(octyloxy)benzene is not compromised by the long alkyl chains, ensuring reliable performance in step‑growth polymerisations.

Coupling Regioselectivity
Class-level
Symmetric structure avoids regiochemical ambiguity; alkoxy chains do not interfere
Class-level evidence suggests predictable C–Br coupling reactivity
Direct kinetic data for octyloxy derivative not provided; verify under specific conditions
Suzuki-Miyaura coupling Regioselectivity Cross-coupling

1,4-Dibromo-2,5-bis(octyloxy)benzene: Application Scenarios


Conjugated Copolymer Synthesis for OFETs & OPVs

The 86 % polymerisation yield in direct C–H arylation with EDOT [1] makes DBOB a reliable monomer for producing poly(arylene vinylene) and related copolymers. The octyloxy chains ensure solubility during polymerisation and film formation, while the class‑level evidence on alkyl chain length suggests that the out‑of‑plane charge mobility is optimised for solution‑processed organic field‑effect transistors (OFETs) [2].

Tunable Organic Phosphorescent Materials

The verified solid‑state phosphorescence lifetime of 6.7 ms and quantum yield of 3.4 % [3] position DBOB as a building block for pure organic phosphors. It can be incorporated into polymers or small‑molecule crystals where a specific, millisecond‑scale afterglow is required, e.g., in time‑gated bioimaging, anti‑counterfeiting inks, or oxygen sensors.

Excited-State Structural Dynamics Model

The 0.090 Å increase in Br···Br contact distance upon photoexcitation, measured by time‑resolved diffraction at 90 K [4], establishes DBOB as a benchmark crystalline sample for calibrating new time‑resolved X‑ray or electron diffraction setups. Its well‑defined, reversible excited‑state structural change provides a robust test case for theoretical simulations of heavy‑atom‑driven phosphorescence.

Precursor for Organic RTP Polymers

DBOB has been employed as monomer M1 in the synthesis of Br‑PPV‑CHO, a high‑efficiency pure organic room‑temperature phosphorescent (RTP) polymer [5]. This application leverages the heavy‑atom effect of bromine together with the octyloxy chain’s solubility and film‑forming properties to create printable, metal‑free RTP materials.

Application
Selection Property
Validation Focus
Conjugated copolymer synthesis (OFETs/OPVs)
Polymerization yield context
Molecular weight and film quality endpoints
Tunable organic phosphorescent materials
Phosphorescence lifetime selectivity
Lifetime and quantum yield verification
Excited-state structural model
Excited-state structural fingerprint
Time-resolved diffraction benchmarking
Pure organic RTP polymers
Heavy-atom phosphor building block
Room-temperature phosphorescence efficiency

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